5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitrobenzyl group and a pyrrolo[3,2-d]pyrimidine core makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methylpyrrolo[3,2-d]pyrimidine with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrolo[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. This interaction can inhibit the activity of certain enzymes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
919278-73-2 |
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Molecular Formula |
C14H12N4O3 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
5-methyl-4-[(4-nitrophenyl)methoxy]pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H12N4O3/c1-17-7-6-12-13(17)14(16-9-15-12)21-8-10-2-4-11(5-3-10)18(19)20/h2-7,9H,8H2,1H3 |
InChI Key |
LUEJQNLTAYQOBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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